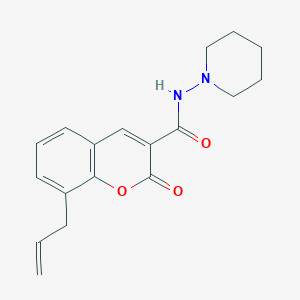

![molecular formula C16H12BrClN4OS B6075683 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B6075683.png)

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . These derivatives are known for their broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves several steps . Starting from 4-chlorobenzoic acid, esterification with methanol and subsequent hydrazination, salt formation, and cyclization afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gives the final sulfonamides .Molecular Structure Analysis

The molecular structure of “N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” and similar compounds is confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and acylation . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .作用机制

Target of Action

Similar compounds have shown significant activity againstSalmonella typhi , suggesting that this compound may also target bacterial cells.

Mode of Action

It is known that similar compounds interact with their targets, leading to significant antibacterial activity . The compound likely interacts with essential proteins or enzymes in the bacterial cell, disrupting their function and leading to cell death.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth, given its potential antibacterial activity . This can lead to the death of bacterial cells, thereby helping to control bacterial infections.

实验室实验的优点和局限性

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied, and its biological activities and mechanisms of action are well understood. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation is that this compound may not be suitable for use in certain experiments, as it may interact with other compounds or pathways in unexpected ways.

未来方向

There are several future directions for research on N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea. One direction is to further investigate the mechanisms of action of this compound, in order to better understand its biological activities and potential therapeutic applications. Another direction is to explore the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness. Additionally, further studies are needed to determine the safety and toxicity of this compound, in order to assess its potential use in clinical settings.

合成方法

The synthesis of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-bromobenzylamine with thiourea in the presence of a catalyst. This reaction produces the intermediate compound 5-(3-bromobenzyl)-1,3,4-thiadiazol-2-amine, which is then reacted with 4-chlorophenyl isocyanate to produce the final product.

科学研究应用

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea has been extensively studied for its potential applications in scientific research. This compound has been shown to have several biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

生化分析

Biochemical Properties

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are crucial for neurotransmission and melanin synthesis, respectively . The interaction between N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea and these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent modulation of biochemical pathways.

Cellular Effects

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial membrane potential . Additionally, N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . These effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as acetylcholinesterase and tyrosinase, leading to their inhibition . Additionally, N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea modulates the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects . The binding interactions and subsequent biochemical changes underscore the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Degradation products may form over time, potentially altering the compound’s biological activity. Long-term studies have shown that N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and anticancer activity, without significant toxicity . At higher doses, toxic effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea within cells and tissues are mediated by transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications may direct N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea to specific organelles, influencing its interactions with biomolecules and subsequent biological effects . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN4OS/c17-11-3-1-2-10(8-11)9-14-21-22-16(24-14)20-15(23)19-13-6-4-12(18)5-7-13/h1-8H,9H2,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWXJPJKZMCFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)

![1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane](/img/structure/B6075610.png)

![methyl 4-{[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6075614.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)amino]-2-azepanone](/img/structure/B6075632.png)

![6-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6075633.png)

![ethyl 3-(2-methylbenzyl)-1-[oxo(phenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6075647.png)

![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)

methanone](/img/structure/B6075658.png)

![2-[(diphenylacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6075661.png)

![1-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-2-(4-morpholinyl)ethanol trifluoroacetate (salt)](/img/structure/B6075670.png)

![4-{[5-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)-2-furyl]methoxy}benzonitrile](/img/structure/B6075675.png)

![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)

![4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)